methyl 3-(4-methoxypyridin-2-yl)-3-oxopropanoate methyl 3-(4-methoxypyridin-2-yl)-3-oxopropanoate
Brand Name: Vulcanchem
CAS No.: 2111558-14-4
VCID: VC11501172
InChI: InChI=1S/C10H11NO4/c1-14-7-3-4-11-8(5-7)9(12)6-10(13)15-2/h3-5H,6H2,1-2H3
SMILES:
Molecular Formula: C10H11NO4
Molecular Weight: 209.20 g/mol

methyl 3-(4-methoxypyridin-2-yl)-3-oxopropanoate

CAS No.: 2111558-14-4

Cat. No.: VC11501172

Molecular Formula: C10H11NO4

Molecular Weight: 209.20 g/mol

* For research use only. Not for human or veterinary use.

methyl 3-(4-methoxypyridin-2-yl)-3-oxopropanoate - 2111558-14-4

Specification

CAS No. 2111558-14-4
Molecular Formula C10H11NO4
Molecular Weight 209.20 g/mol
IUPAC Name methyl 3-(4-methoxypyridin-2-yl)-3-oxopropanoate
Standard InChI InChI=1S/C10H11NO4/c1-14-7-3-4-11-8(5-7)9(12)6-10(13)15-2/h3-5H,6H2,1-2H3
Standard InChI Key XUYOTBWWAGGPNM-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=NC=C1)C(=O)CC(=O)OC

Introduction

Methyl 3-(4-methoxypyridin-2-yl)-3-oxopropanoate is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and organic synthesis. Its unique structure, featuring a pyridine ring substituted with a methoxy group at the 4-position and a 3-oxopropanoate moiety, contributes to its potential biological activities and chemical reactivity.

Synthesis Methods

The synthesis of methyl 3-(4-methoxypyridin-2-yl)-3-oxopropanoate typically involves the reaction of 4-methoxypyridine with ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction is conducted under reflux conditions in an organic solvent like ethanol or methanol. Continuous flow reactors can be used to scale up production, allowing for better control over reaction parameters and resulting in higher yields and purities. Catalysts such as palladium or nickel complexes can also enhance synthesis efficiency.

Reaction TypeReagentConditions
OxidationPotassium permanganateAqueous medium
ReductionLithium aluminum hydrideAnhydrous ether
SubstitutionAmines or thiolsPresence of sodium hydride

Biological Activities

Research indicates that methyl 3-(4-methoxypyridin-2-yl)-3-oxopropanoate exhibits potential biological activities, particularly in antimicrobial and anticancer domains. The methoxy group enhances its binding affinity to specific molecular targets, potentially modulating various biological pathways. For instance, it may inhibit certain enzymes involved in metabolic processes, contributing to its therapeutic effects.

Applications and Future Directions

Methyl 3-(4-methoxypyridin-2-yl)-3-oxopropanoate serves various purposes in different fields, including medicinal chemistry and organic synthesis. Its unique structural features allow it to modulate biological activities effectively, making it a candidate for drug development and biochemical research. Further studies are needed to fully explore its potential applications and to understand its interactions with biological targets.

Comparison with Similar Compounds

Several compounds share structural similarities with methyl 3-(4-methoxypyridin-2-yl)-3-oxopropanoate. Notable examples include:

Compound NameStructural FeaturesUnique Aspects
Ethyl 3-(2-methoxypyridin-3-yl)-3-oxopropanoatePyridine ring substituted at the 2-position with a methoxy groupPotential interactions in enzyme-catalyzed reactions
Methyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoateMethoxy group at different pyridine positionDifferent reactivity patterns due to positional changes
Methyl 3-(5-hydroxypyridin-2-yl)-3-oxopropanoateHydroxyl group substitution on the pyridine ringExhibits distinct biological activity due to hydroxyl presence

These comparisons highlight the importance of the methoxy group's position on the pyridine ring in influencing the compound's reactivity and biological activity.

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